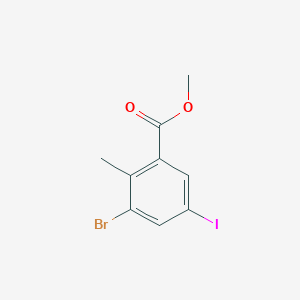
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“trans-2-Methylmorpholine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1807882-36-5 . It has a molecular weight of 181.62 .
Molecular Structure Analysis
The IUPAC name for this compound is (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
The crystal structure of various complexes related to N-methylmorpholine betaine (which is closely related to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride) has been extensively studied. For example, the crystal structure of bis(N-methylmorpholine betaine) hydrochloride was solved, revealing important details about the molecular arrangement and hydrogen bonding patterns (Dega-Szafran et al., 2002).
2. Chemical Synthesis and Derivatization
Trans-2-Methylmorpholine-3-carboxylic acid hydrochloride and its derivatives have been used in various synthetic processes. For instance, Kunishima et al. (1999) described the use of N-methylmorpholine in the synthesis of amides and esters, highlighting its role as an efficient condensing agent in these chemical reactions (Kunishima et al., 1999).
3. Inclusion Compounds and Host-Guest Chemistry
The formation of inclusion compounds, a type of host-guest chemistry, is another area where derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been studied. An example is the structure and hydrogen bonding in a 3:2 inclusion compound of N-methylmorpholine betaine hydrochloride with acetonitrile (Dega-Szafran et al., 2002).
4. Analytical Chemistry Applications
Derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been utilized in analytical chemistry, particularly in enhancing detectability and separation in LC/ESI-MS/MS. This was demonstrated in the derivatization of chiral carboxylic acids for improved enantiomeric separation and detection sensitivity (Higashi et al., 2012).
5. Catalysis and Chemical Transformations
The compounds related to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been explored for their catalytic properties in various chemical transformations. For instance, Bailey et al. (1993) investigated oxo complexes of ruthenium, which include derivatives of N-methylmorpholine, as effective catalysts in the selective oxidation of organic substrates (Bailey et al., 1993).
6. Environmental and Plant Metabolism Studies
In the context of environmental science, derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have been used to study plant metabolism and the translocation of chemicals in plants. Jaworski et al. (1955) used radioactive 2,4-D (a compound structurally related to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride) to investigate the metabolism of this herbicide in bean plants (Jaworski et al., 1955).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLKJXCSUYWPS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



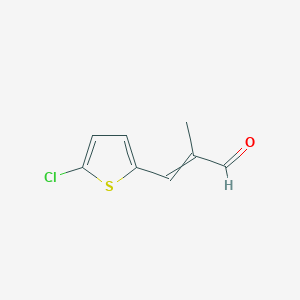

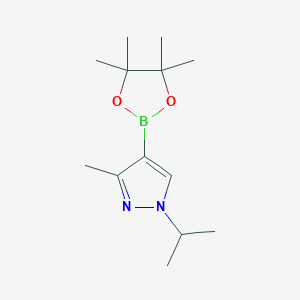
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)

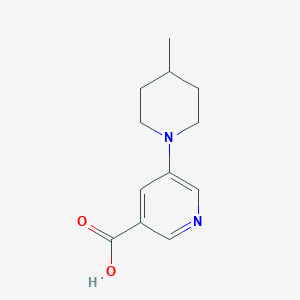
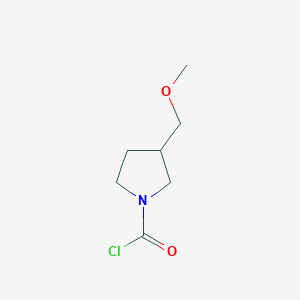



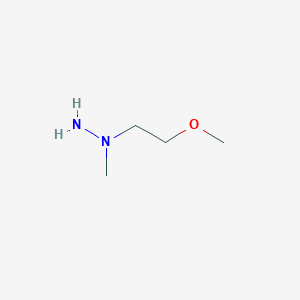
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)

